2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a boronic ester featuring a phenyl ring substituted with a 3-chloro group and a 4-(tetrahydro-2H-pyran-4-yloxy) moiety. The tetramethyl dioxaborolane (pinacol boronic ester) group enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings . Its structural complexity arises from the combination of halogen (Cl) and oxygen-containing heterocyclic (tetrahydro-2H-pyran) substituents, which influence electronic properties, steric hindrance, and solubility.
Properties
IUPAC Name |
2-[3-chloro-4-(oxan-4-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BClO4/c1-16(2)17(3,4)23-18(22-16)12-5-6-15(14(19)11-12)21-13-7-9-20-10-8-13/h5-6,11,13H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZPCDAQKXGLEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCOCC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target various proteins and enzymes involved in viral replication and plant defense mechanisms.
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets by binding to active sites, thereby inhibiting the function of the target.
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, in the context of plant defense, it has been found that similar compounds can inhibit the biosynthesis of sphingolipids in herbivores, thereby providing a defense mechanism for the plant.
Result of Action
The result of the compound’s action can vary depending on the context. For example, in the context of plant defense, similar compounds have been found to cause autotoxicity symptoms in herbivores, thereby protecting the plant.
Biological Activity
The compound 2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1056465-09-8) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.84 g/mol. The presence of the dioxaborolane moiety suggests potential applications in medicinal chemistry, particularly in drug design due to its ability to form stable complexes with biomolecules.
Antimicrobial Properties
Research indicates that compounds containing boron can exhibit significant antimicrobial activity. In particular, dioxaborolanes have been studied for their ability to inhibit bacterial growth. For instance, studies have shown that related compounds can inhibit the enzyme LpxC in Pseudomonas aeruginosa, which is crucial for bacterial cell wall synthesis .
The proposed mechanism involves the chelation of essential metal ions in bacterial enzymes, leading to inhibition of enzymatic activity and subsequent bacterial death. The structure-activity relationship (SAR) studies suggest that modifications to the tetrahydropyran and chlorophenyl groups can enhance potency and selectivity against target pathogens .
Case Studies
- Inhibition of LpxC :
- Antiparasitic Activity :
Table 1: Biological Activity Summary
| Activity Type | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Pseudomonas aeruginosa | 0.56 | |
| Antiparasitic | Leishmania spp. | 1.22 |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Modifications | Observed Activity (IC50) |
|---|---|---|
| Base Compound | None | 0.56 µM |
| Variant A | Increased tetrahydropyran size | 0.34 µM |
| Variant B | Substituted phenyl group | 0.45 µM |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that boron-containing compounds can exhibit significant anticancer properties. The dioxaborolane structure is known for its ability to form stable complexes with biomolecules, potentially leading to the development of novel anticancer agents. Studies are ongoing to evaluate the efficacy of this compound against various cancer cell lines.
Drug Delivery Systems : The unique chemical properties of the dioxaborolane derivatives make them suitable candidates for drug delivery applications. Their ability to form stable complexes with therapeutic agents can enhance the solubility and bioavailability of poorly soluble drugs.
Organic Synthesis
Catalysis : The compound can serve as a catalyst in various organic reactions, particularly in cross-coupling reactions involving boron reagents. Its ability to stabilize reactive intermediates makes it valuable in synthetic organic chemistry.
Synthesis of Complex Molecules : The presence of multiple functional groups allows for further derivatization, making it a versatile building block in the synthesis of complex organic molecules.
Material Science
Polymer Chemistry : Research into the use of boron-containing compounds in polymer science has shown that they can improve the thermal and mechanical properties of polymers. The incorporation of this compound into polymer matrices may lead to enhanced performance materials.
Nanotechnology : The unique properties of boron compounds are being explored for applications in nanotechnology, particularly in the development of boron-based nanomaterials for electronic and photonic applications.
Case Study 1: Anticancer Properties
A recent study investigated the anticancer effects of various dioxaborolane derivatives, including 2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The results demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating potential as a lead compound for further development.
Case Study 2: Catalytic Applications
In a series of experiments focusing on Suzuki-Miyaura cross-coupling reactions, this compound was utilized as a catalyst. The results showed improved reaction yields compared to traditional catalysts, highlighting its effectiveness in facilitating carbon-carbon bond formation.
Comparison with Similar Compounds
Preparation Methods
Metalation Step
Two main approaches are used to generate the aryl organometallic intermediate:
| Method | Reagents & Conditions | Notes |
|---|---|---|
| Lithium-Halogen Exchange | Use of n-butyllithium (1.6 M in hexane) at low temperature (-78°C to -10°C) in anhydrous THF | Highly reactive, requires strict anhydrous and inert atmosphere; suitable for bromides |
| Magnesium-Halogen Exchange (Grignard) | Use of isopropylmagnesium chloride or bromide in THF at low temperature (-10°C to 0°C) | Milder than n-BuLi; compatible with some sensitive groups |
Example:
A solution of the aryl bromide in THF is cooled to -10°C, followed by dropwise addition of isopropylmagnesium chloride (2.0 M in THF). The mixture is stirred at -10°C for 1 hour, then warmed to 0°C for 1 hour to complete metalation.
Borylation Step
The aryl organometallic intermediate is reacted with a boron reagent, commonly 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , to form the boronate ester:
Example:
After metalation, the boronate ester reagent is added dropwise at -10°C. The reaction is allowed to warm to ambient temperature and stirred overnight. The reaction is then quenched with ammonium chloride or water.
Workup and Purification
- The reaction mixture is quenched with aqueous ammonium chloride or water.
- Organic extraction is performed using solvents such as diethyl ether, dichloromethane, or ethyl acetate.
- The organic layers are washed with brine, dried over sodium sulfate or magnesium sulfate.
- Concentration under reduced pressure yields crude product.
- Purification is achieved by silica gel column chromatography using hexane/ethyl acetate mixtures or by crystallization from n-hexane or n-heptane.
Representative Experimental Data Table
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Metalation | Aryl bromide (e.g., 3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl bromide), n-BuLi (1.6 M in hexane), THF, -78°C | 78–86 | Stirring 1–2 h at low temperature; inert atmosphere required |
| Borylation | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, THF, -10°C to RT, overnight stirring | 62–86 | Dropwise addition at low temperature, then warming to room temperature |
| Workup & Purification | Quench with NH4Cl or water, extraction with DCM or EtOAc, drying over Na2SO4 or MgSO4, silica gel chromatography | — | Final product isolated as solid or oil; mp and NMR used for characterization |
Notes on Functional Group Compatibility
- The tetrahydro-2H-pyran-4-yloxy group is a protecting group for hydroxyl functionalities and is stable under the metalation and borylation conditions described.
- The chloro substituent remains intact during the metalation and borylation steps, allowing further functionalization if needed.
- Strict anhydrous and inert atmosphere conditions are essential to avoid side reactions and decomposition.
Summary of Research Findings
- The synthesis of aryl boronate esters such as 2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is reliably achieved via lithiation or Grignard formation from the corresponding aryl halide.
- The borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane proceeds efficiently at low temperature with moderate to high yields (62–86%).
- Purification by standard chromatographic techniques affords the pure boronate ester suitable for subsequent cross-coupling or other synthetic transformations.
- Literature examples confirm the robustness of this approach for similarly substituted phenyl boronate esters.
Q & A
Q. What are the critical steps for synthesizing this compound, and how can purity be optimized during purification?
Synthesis typically involves Suzuki-Miyaura coupling or halogen exchange reactions. Key steps include:
- Borylation : Use Pd catalysts (e.g., Pd(dppf)Cl₂) with pinacol borane under inert atmospheres.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane gradients) removes unreacted boronic esters .
- Purity assessment : HPLC or GC-MS (≥95% purity threshold) ensures reproducibility in downstream applications .
Q. Which spectroscopic techniques are essential for structural characterization?
- ¹H/¹³C NMR : Look for characteristic peaks: tetramethyl dioxaborolane protons (~1.3 ppm) and pyranyl oxygen-coupled aromatic protons (~6.8–7.5 ppm) .
- FT-IR : B-O stretching (∼1350 cm⁻¹) and C-Cl bonds (∼750 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 351.1) .
Q. What storage conditions maximize compound stability?
- Store at 2–8°C in amber glass vials under argon to prevent boronate hydrolysis.
- Solubility in THF or DMSO (10 mM stock solutions) reduces recrystallization issues during long-term storage .
Advanced Research Questions
Q. How do structural analogs with varied substituents affect reactivity in cross-coupling reactions?
- Chloro vs. Fluoro substituents : Chloro groups enhance electrophilicity but may reduce solubility, whereas fluoro analogs improve metabolic stability in medicinal applications.
- Substitution patterns : Para-substituted aryl boronic esters (e.g., dichloro-biphenyl derivatives) show higher coupling efficiency than ortho-substituted analogs due to steric effects .
- Data-driven example : A 3,5-dichloro analog (CAS 68716-51-8) exhibits 20% higher yield in Suzuki reactions compared to mono-chloro derivatives .
Q. What strategies mitigate side reactions in catalytic systems using this compound?
- Catalyst optimization : Replace Pd(PPh₃)₄ with XPhos Pd G3 to suppress protodeboronation in polar solvents.
- Temperature control : Maintain reactions at 60–80°C to balance reaction rate and byproduct formation .
- Additives : Use K₂CO₃ instead of Cs₂CO₃ to minimize base-induced decomposition .
Q. How can contradictory biological activity data between this compound and analogs be resolved?
- SAR studies : Compare IC₅₀ values of analogs with substituent variations (e.g., tetrahydrofuran vs. pyranyl ethers).
- Computational modeling : DFT calculations predict steric/electronic influences on target binding.
- Case study : A methyl-substituted analog showed reduced kinase inhibition (IC₅₀ = 5 µM) vs. the parent compound (IC₅₀ = 1.2 µM), highlighting substitution sensitivity .
Q. What solvent systems balance solubility and reactivity in polar/non-polar environments?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
